Perfluorodecalin
Perfluorodecalin
Perfluorodecalin is a fluorocarbon that is decalin in which every hydrogen is replaced by fluorine. Capable of dissolving large quantities of oxygen, it has been used as the basis of an artificial blood substitute. It has a role as a blood substitute and a solvent. It derives from a hydride of a decalin.
Perfluorodecalin is under investigation in clinical trial NCT03668665 (Influencing Wound Healing Through the Application of Hyaluronic Acid With Perfluorodecalin and Physalis Angulata Extract After Split Skin Removal From the Thigh - a Study in "Split Wound Design").
Perfluorodecalin is under investigation in clinical trial NCT03668665 (Influencing Wound Healing Through the Application of Hyaluronic Acid With Perfluorodecalin and Physalis Angulata Extract After Split Skin Removal From the Thigh - a Study in "Split Wound Design").
Brand Name:
Vulcanchem
CAS No.:
306-94-5
VCID:
VC21080152
InChI:
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16
SMILES:
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Molecular Formula:
C10F18
Molecular Weight:
462.08 g/mol
Perfluorodecalin
CAS No.: 306-94-5
Cat. No.: VC21080152
Molecular Formula: C10F18
Molecular Weight: 462.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Perfluorodecalin is a fluorocarbon that is decalin in which every hydrogen is replaced by fluorine. Capable of dissolving large quantities of oxygen, it has been used as the basis of an artificial blood substitute. It has a role as a blood substitute and a solvent. It derives from a hydride of a decalin. Perfluorodecalin is under investigation in clinical trial NCT03668665 (Influencing Wound Healing Through the Application of Hyaluronic Acid With Perfluorodecalin and Physalis Angulata Extract After Split Skin Removal From the Thigh - a Study in "Split Wound Design"). |
|---|---|
| CAS No. | 306-94-5 |
| Molecular Formula | C10F18 |
| Molecular Weight | 462.08 g/mol |
| IUPAC Name | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene |
| Standard InChI | InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 |
| Standard InChI Key | UWEYRJFJVCLAGH-UHFFFAOYSA-N |
| SMILES | C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
| Canonical SMILES | C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
| Boiling Point | 142.0 °C |
| Melting Point | -10.0 °C |
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